Cas no 2228368-79-2 (3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid)

3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid
- 2228368-79-2
- EN300-1950680
-
- インチ: 1S/C8H11F3O3/c9-8(10,11)2-1-7(6(13)14)3-5(12)4-7/h5,12H,1-4H2,(H,13,14)
- InChIKey: RSOMUZBYHHOVCP-UHFFFAOYSA-N
- SMILES: FC(CCC1(C(=O)O)CC(C1)O)(F)F
計算された属性
- 精确分子量: 212.06602869g/mol
- 同位素质量: 212.06602869g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.3
- トポロジー分子極性表面積: 57.5Ų
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1950680-10.0g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 10g |
$4852.0 | 2023-05-26 | ||
Enamine | EN300-1950680-0.1g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 0.1g |
$993.0 | 2023-09-17 | ||
Enamine | EN300-1950680-5.0g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 5g |
$3273.0 | 2023-05-26 | ||
Enamine | EN300-1950680-0.5g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 0.5g |
$1084.0 | 2023-09-17 | ||
Enamine | EN300-1950680-1.0g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 1g |
$1129.0 | 2023-05-26 | ||
Enamine | EN300-1950680-2.5g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 2.5g |
$2211.0 | 2023-09-17 | ||
Enamine | EN300-1950680-10g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 10g |
$4852.0 | 2023-09-17 | ||
Enamine | EN300-1950680-0.05g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 0.05g |
$948.0 | 2023-09-17 | ||
Enamine | EN300-1950680-0.25g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 0.25g |
$1038.0 | 2023-09-17 | ||
Enamine | EN300-1950680-5g |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid |
2228368-79-2 | 5g |
$3273.0 | 2023-09-17 |
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Laurianne Moity,Valérie Molinier,Adrien Benazzouz,Benjamin Joossen,Vincent Gerbaud,Jean-Marie Aubry Green Chem., 2016,18, 3239-3249
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acidに関する追加情報
Introduction to 3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid (CAS No. 2228368-79-2)
3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid, identified by the chemical compound code CAS No. 2228368-79-2, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of fluorinated heterocyclic carboxylic acids, a category known for its broad range of applications in drug development and material science. The unique structural features of this molecule, including the presence of a cyclobutane ring substituted with a hydroxyl group and a trifluoropropyl moiety, contribute to its distinctive chemical properties and potential biological activities.
The cyclobutane ring in this compound introduces rigidity to the molecular structure, which can influence both its solubility and reactivity. The hydroxyl group (-OH) attached to the cyclobutane ring not only imparts polar characteristics but also serves as a potential site for further functionalization, enabling the synthesis of more complex derivatives. Additionally, the trifluoropropyl group (-CF₃) enhances the lipophilicity of the molecule, making it more soluble in organic solvents and potentially improving its bioavailability when used in pharmaceutical formulations.
In recent years, there has been growing interest in fluorinated compounds due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The incorporation of fluorine atoms into molecular structures is a well-established strategy in medicinal chemistry to enhance drug efficacy and reduce toxicity. The fluorine atoms in the trifluoropropyl group contribute to this phenomenon by increasing the metabolic resistance of the molecule, thereby prolonging its half-life in biological systems.
Current research in the field of fluorinated carboxylic acids has revealed promising applications in various therapeutic areas. For instance, studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on certain enzymes and receptors implicated in inflammatory diseases and cancer. The hydroxyl-functionalized cyclobutane core of 3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid may serve as a versatile scaffold for designing novel therapeutic agents targeting these pathways.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and fluorination techniques, are often employed to construct the desired framework efficiently. The use of fluorinated reagents and catalysts ensures the introduction of fluorine atoms at specific positions while maintaining structural integrity.
From a biochemical perspective, the hydroxyl group in this molecule can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. This property is particularly valuable in drug design, where optimizing binding interactions can lead to improved therapeutic outcomes. Additionally, the trifluoropropyl group may influence receptor selectivity by modulating electronic effects and steric hindrance around the binding site.
The pharmacological potential of 3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid has been explored in preclinical studies conducted by several research groups. Initial findings suggest that derivatives of this compound exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Furthermore, modifications to the fluorinated side chain have shown promise in enhancing antitumor properties by interfering with signaling pathways involved in cell proliferation and survival.
In conclusion, 3-hydroxy-1-(3,3,3-trifluoropropyl)cyclobutane-1-carboxylic acid (CAS No. 2228368-79-2) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups—namely the cyclobutane ring, hydroxyl group, and trifluoropropyl moiety—makes it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play an important role in future drug discovery efforts.
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